molecular formula C26H28FNO5 B11205652 Dimethyl 4-(2-butoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(2-butoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11205652
M. Wt: 453.5 g/mol
InChI Key: GDQDEMQPWVHIQE-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including butoxyphenyl and fluorophenyl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction parameters, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the dihydropyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted pyridines, tetrahydropyridines, and other functionalized derivatives, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. The compound can modulate the influx of calcium ions into cells, which is crucial for various physiological processes. This modulation can lead to vasodilation and a reduction in blood pressure, making it potentially useful in treating hypertension .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Amlodipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Felodipine: Similar in structure and function, used for managing high blood pressure.

Uniqueness

What sets 3,5-DIMETHYL 4-(2-BUTOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE apart is its unique substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties. The presence of the butoxyphenyl and fluorophenyl groups can influence its lipophilicity, metabolic stability, and overall biological activity .

Properties

Molecular Formula

C26H28FNO5

Molecular Weight

453.5 g/mol

IUPAC Name

dimethyl 4-(2-butoxyphenyl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H28FNO5/c1-4-5-14-33-23-9-7-6-8-20(23)24-21(25(29)31-2)16-28(17-22(24)26(30)32-3)15-18-10-12-19(27)13-11-18/h6-13,16-17,24H,4-5,14-15H2,1-3H3

InChI Key

GDQDEMQPWVHIQE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

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